Anolobine

Antimicrobial Gram-positive bacteria MIC90

Anolobine is a naturally occurring noraporphine alkaloid characterized by a methylenedioxy bridge and a single phenolic hydroxyl group on the aporphine skeleton (C₁₇H₁₅NO₃, MW 281.31). It is biosynthesized by plants of the Annonaceae, Magnoliaceae, and Lauraceae families and is isolated primarily as the (R)-enantiomer.

Molecular Formula C17H15NO3
Molecular Weight 281.30 g/mol
CAS No. 641-17-8
Cat. No. B1218712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnolobine
CAS641-17-8
Molecular FormulaC17H15NO3
Molecular Weight281.30 g/mol
Structural Identifiers
SMILESC1CNC2CC3=C(C=CC(=C3)O)C4=C2C1=CC5=C4OCO5
InChIInChI=1S/C17H15NO3/c19-11-1-2-12-10(5-11)6-13-15-9(3-4-18-13)7-14-17(16(12)15)21-8-20-14/h1-2,5,7,13,18-19H,3-4,6,8H2/t13-/m1/s1
InChIKeyLTSPCGWFQLHECP-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anolobine (CAS 641-17-8): Core Identity and Pharmacological Profile for Research Procurement


Anolobine is a naturally occurring noraporphine alkaloid characterized by a methylenedioxy bridge and a single phenolic hydroxyl group on the aporphine skeleton (C₁₇H₁₅NO₃, MW 281.31) [1]. It is biosynthesized by plants of the Annonaceae, Magnoliaceae, and Lauraceae families and is isolated primarily as the (R)-enantiomer [2]. Anolobine has been documented as an inhibitor of dopamine D2 receptors and the dopamine transporter (DAT), although its binding affinity at these targets is modest [3]. Its principal experimentally validated activities—antibacterial, antiplasmodial, acetylcholinesterase inhibitory, and clastogenic—serve as the basis for scientific selection criteria detailed in this guide.

Screening Context
Gram‑positive antibacterial, antiplasmodial, AChE inhibition, and kinase selectivity screening studies
Scaffold Class
Noraporphine alkaloid; methylenedioxy + 9‑OH pattern; (R)-enantiomer
Evidence Type
Head‑to‑head comparator data available against structural analogs
Use Format
In vitro assays; positive control or reference compound for genetic toxicology

Why Anolobine Cannot Be Freely Substituted by Other Aporphine or Isoquinoline Alkaloids


Aporphine alkaloids share a common tetracyclic skeleton, but minor variations in oxygenation pattern, N-substitution, and stereochemistry produce sharply divergent biological activity profiles [1]. Anolobine (a noraporphine with a 9‑OH and methylenedioxy group) displays potent activity against Gram‑positive bacteria where close structural analogs such as anonaine, lysicamine, and liriodenine are substantially weaker [2]. Conversely, anolobine lacks the strong dopamine‑uptake inhibitory activity exhibited by the related aporphine anonaine [3]. These data demonstrate that in‑class compounds are not functionally interchangeable; procurement decisions must be guided by compound‑specific quantitative evidence rather than structural similarity alone.

Antibacterial profile is oxygenation‑dependent: Anolobine’s Gram‑positive activity may not transfer to anonaine, lysicamine, or liriodenine.
Dopamine transporter inhibition differs: Anonaine shows stronger DAT uptake inhibition; anolobine cannot substitute in dopaminergic models.
Enantiomeric identity critical: Racemate or opposite enantiomer may shift pharmacological response; verify (R)-configuration.

Anolobine Quantitative Differentiation Evidence: Head‑to‑Head Comparisons Against Closest Analogs


Antibacterial Potency Against Gram‑Positive Bacteria: Anolobine vs. Anonaine, Lysicamine, and Liriodenine

In an agar‑dilution study of 14 benzylisoquinoline alkaloids, anolobine was identified as the most active compound against Gram‑positive bacteria with MIC₉₀ values of 12–50 mg/L [1]. The structurally related aporphines anonaine, lysicamine, and the oxoaporphine liriodenine all exhibited weaker activity under identical assay conditions [1]. This establishes anolobine's superiority within the tested set for targeting Gram‑positive pathogens.

Gram‑positive antibacterial
Reported
MIC₉₀ 12–50 mg/L
Ranked highest in 14‑alkaloid panel
Supports antimicrobial screening context
Agar dilution method; Gram‑positive panel
Antimicrobial Gram-positive bacteria MIC90

Acetylcholinesterase Inhibition: Anolobine vs. Roemeroline in a Matched Enzyme Assay

In a bioassay‑guided isolation from Annona glabra leaf, (-)-anolobine inhibited eel acetylcholinesterase (AChE) with an IC₅₀ of 22.4 μM, while the closely related aporphine (-)-roemeroline gave an IC₅₀ of 26.3 μM under the same conditions [1]. The two compounds differ only in the arrangement of oxygen substituents, yet (-)-anolobine is approximately 15% more potent in this assay.

AChE inhibition
Head-to-head
IC₅₀ 22.4 μM vs 26.3 μM (roemeroline)
≈1.17‑fold difference
Supports assay‑response context for cholinergic target engagement
Eel AChE enzyme assay; data to verify in mammalian models
Acetylcholinesterase Alzheimer's disease IC50

Antiplasmodial Activity: Anolobine Compared with Cycleanine, 10‑Demethylxylopinine, and Chloroquine

Anolobine was one of seven isoquinoline alkaloids isolated from Actinodaphne macrophylla bark and tested against the chloroquine‑sensitive Plasmodium falciparum 3D7 strain [1]. Anolobine displayed an IC₅₀ of 1.38 μM, placing it in the same order of magnitude as the reference drug chloroquine (IC₅₀ ~0.03–0.1 μM expected range) but substantially less potent than the most active alkaloid in the series, 10‑demethylxylopinine (IC₅₀ = 0.05 μM) [1]. This dataset positions anolobine as a moderately active antiplasmodial aporphine, distinct from the sub‑micromolar leaders.

Antiplasmodial activity
Head-to-head
IC₅₀ 1.38 μM (P. falciparum 3D7)
27.6‑fold less potent than 10‑demethylxylopinine (0.05 μM)
Supports antiplasmodial screening context; moderate‑potency scaffold
In vitro culture; comparator data from same extract
Antiplasmodial Plasmodium falciparum IC50

Clastogenic Potential: Anolobine Ranked Against Liriodenine and 4,5‑Dioxodehydrocrebanine

A chromosomal aberration test in Chinese hamster lung (CHL) cells evaluated 19 aporphine alkaloids [1]. Anolobine induced chromosomal aberrations at a minimum effective concentration of 2.5 μg/mL, which is the lowest threshold among the three most active clastogens in the panel [1]. The oxoaporphine liriodenine required 5 μg/mL and 4,5‑dioxodehydrocrebanine required 3.13 μg/mL to produce comparable effects [1]. Anolobine also produced a high frequency of aberrant cells, comparable to dicentrine [1].

Clastogenicity threshold
Head-to-head
2.5 μg/mL induced aberrations
2‑fold lower than liriodenine (5 μg/mL)
Supports genetic toxicology reference compound selection
CHL cell line; chromosomal aberration test
Clastogenicity Chromosomal aberration CHL cells

CLK1 Kinase Inhibition Potential: Anolobine vs. Reference Inhibitor KH‑CB19

A structure‑guided virtual screening campaign targeting CDC2‑like kinase 1 (CLK1) identified anolobine as one of the top 30 phytochemicals from the IMPPAT 2.0 database, with a docking binding energy in the range of −12.6 to −11.4 kcal/mol [1]. This affinity is dramatically stronger than that of the co‑crystallized reference inhibitor KH‑CB19 (−5.7 kcal/mol; IC₅₀ = 19.7 nM) [1]. Among the six PAINS‑free and ADMET‑compliant candidates, anolobine was one of only two compounds predicted to be non‑mutagenic (AMES‑negative) and non‑hepatotoxic [1].

CLK1 kinase prediction
Data to verify
Docking score −12.6 to −11.4 kcal/mol (vs −5.7 ref. KH‑CB19)
Supports kinase selectivity research workflow; computational screening context
Molecular docking; requires experimental validation
CLK1 Kinase inhibitor Molecular docking

Anolobine: Science‑Driven Application Scenarios Based on Verified Differentiation Data


Gram‑Positive Antibacterial Lead Discovery and Structure‑Activity Relationship (SAR) Studies

Anolobine's position as the most active aporphine against Gram‑positive bacteria (MIC₉₀ 12–50 mg/L) in a 14‑compound comparison makes it the logical first choice for medicinal chemistry teams exploring the antibacterial SAR of benzylisoquinoline alkaloids. Its superior activity over anonaine, lysicamine, and liriodenine [1] reduces the risk of initiating a program with a weaker structural analog.

Acetylcholinesterase‑Targeted Neurodegenerative Disease Probe Development

With a verified IC₅₀ of 22.4 μM against eel AChE, anolobine provides a measurable potency advantage (≈15%) over the closest tested analog, (-)-roemeroline [2]. This makes it a preferred aporphine chemical probe for assays designed to interrogate cholinergic dysfunction in Alzheimer's disease models.

Antiplasmodial Activity Profiling and Natural Product‑Based Malaria Drug Discovery

Anolobine's IC₅₀ of 1.38 μM against P. falciparum 3D7, when benchmarked against co‑isolated alkaloids cycleanine (0.08 μM) and 10‑demethylxylopinine (0.05 μM) [3], allows researchers to select a moderate‑potency aporphine scaffold with a distinct phenolic handle for semi‑synthetic optimization.

Genotoxicity Reference Standard in Aporphine Alkaloid Safety Evaluation

Anolobine induces chromosomal aberrations at concentrations as low as 2.5 μg/mL, making it the most potent clastogen among 19 tested aporphines at the time of study [4]. This property positions anolobine as an essential positive control or reference compound in genetic toxicology assessments of natural products and their derivatives.

Application
Selection Property
Validation Focus
Gram‑positive antibacterial screening studies
Antimicrobial screening context (MIC ranked in panel)
MIC panel endpoint review against structural analogs
Cholinergic dysfunction model studies (AChE)
AChE inhibition assay context
Potency comparison with aporphine analogs
Antiplasmodial screening model
Antiplasmodial activity context
Benchmarking against co‑isolated alkaloids from same source
Genetic toxicology reference screening
Clastogenicity assay context (lowest threshold in panel)
Chromosomal aberration endpoint review in mammalian cells
Quote Request

Request a Quote for Anolobine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.